N-(2-chlorophenyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-(2-chlorophenyl)-2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex heterocyclic compound. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and significant roles in medicinal chemistry . This compound’s structure includes a pyrimidine ring fused with other heterocyclic systems, making it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of N-(2-chlorophenyl)-2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions applied.
Scientific Research Applications
N-(2-chlorophenyl)-2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: It is explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may inhibit certain enzymes or modulate receptor activities, leading to various biological responses. The pathways involved can include DNA repair mechanisms, signal transduction pathways, and metabolic processes .
Comparison with Similar Compounds
Compared to other pyrimidine derivatives, N-(2-chlorophenyl)-2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide stands out due to its unique structural features and biological activities. Similar compounds include other fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and pyrano[2,3-d]pyrimidines, which also exhibit diverse pharmacological properties .
Properties
Molecular Formula |
C26H20ClN5O2 |
---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H20ClN5O2/c27-20-10-4-5-11-21(20)29-25(33)18-16-19-24(30-22-12-6-7-14-31(22)26(19)34)32(23(18)28)15-13-17-8-2-1-3-9-17/h1-12,14,16,28H,13,15H2,(H,29,33) |
InChI Key |
BQATWEIOUIDHBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NC4=CC=CC=C4Cl)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
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